N-Desethyl Etifoxine-d5

描述

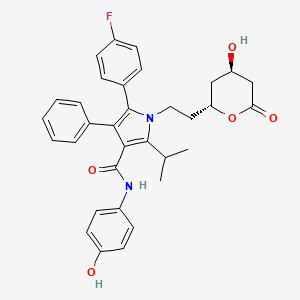

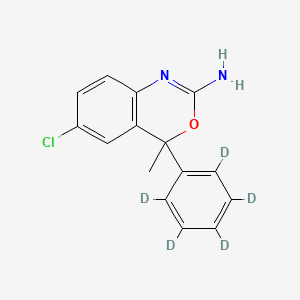

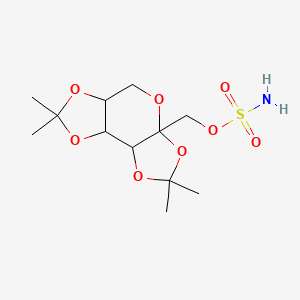

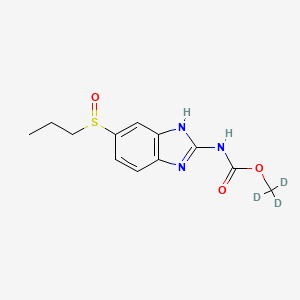

N-Desethyl Etifoxine-d5 is a biochemical used for proteomics research . It is the labelled analogue of N-Desethyl Etifoxine, which is a derivative of Etifoxine . The molecular formula of N-Desethyl Etifoxine-d5 is C15H8D5ClN2O and its molecular weight is 277.76 .

Molecular Structure Analysis

The molecular structure of N-Desethyl Etifoxine-d5 is represented by the formula C15H8D5ClN2O . It is a solid powder .Physical And Chemical Properties Analysis

N-Desethyl Etifoxine-d5 is a solid powder . Its molecular weight is 277.76 and its molecular formula is C15H8D5ClN2O .科学研究应用

Analytical Method Development

- HPLC Method for Etifoxine Degradation Products : A study by Djabrouhou & Guermouche (2014) developed a high-performance liquid chromatography (HPLC) method to identify degradation products of Etifoxine under various stress conditions. This method is crucial for understanding the stability and degradation pathways of Etifoxine (Djabrouhou & Guermouche, 2014).

Neuropharmacology and Neurobiology

- Activation of Peripheral Benzodiazepine Receptor : A 2005 study found that Etifoxine activates the peripheral benzodiazepine receptor, increasing neurosteroid levels in the brain, which may contribute to its anxiolytic effects. This suggests a potential application in understanding GABAergic neurotransmission and neurosteroidogenesis (Verleye et al., 2005).

- Effects on Steroidogenesis : Liere et al. (2017) investigated the effects of Etifoxine on steroid levels in rat brain and plasma. Their findings provide insights into how Etifoxine modulates steroid concentrations, which could be useful for therapeutic research (Liere et al., 2017).

Therapeutic Applications

- Potential in Treating Pain and Anxiety : A paper by Choi & Kim (2015) discussed Etifoxine's potential in treating pain and anxiety, highlighting its distinct mechanism compared to benzodiazepines. This provides a basis for exploring Etifoxine in clinical settings for these conditions (Choi & Kim, 2015).

GABAergic Transmission

- Modulation of GABAergic Synaptic Transmission : Schlichter et al. (2000) found that Etifoxine potentiates GABAA receptor function, providing insights into its role in synaptic transmission and potential therapeutic applications (Schlichter et al., 2000).

Neuroregeneration

- Promotion of Nerve Regeneration : Dai et al. (2014) showed that Etifoxine enhances neurite outgrowth in vitro and aids peripheral nerve regeneration in vivo, suggesting its potential in neuroregenerative therapies (Dai et al., 2014).

安全和危害

未来方向

While specific future directions for N-Desethyl Etifoxine-d5 were not found, there is ongoing research into the use of Etifoxine and its derivatives for the treatment of anxiety and depressive disorders . This suggests that N-Desethyl Etifoxine-d5 may also have potential therapeutic applications in these areas.

Relevant Papers One relevant paper is “An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action” which discusses the anxiolytic and neuroprotective properties of Etifoxine . Another paper titled “The translocator protein 18kDa ligand etifoxine in the treatment of depressive disorders—a double-blind, randomized, placebo-controlled proof-of-concept study” discusses the potential use of Etifoxine in the treatment of depressive disorders .

属性

IUPAC Name |

6-chloro-4-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3,1-benzoxazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSDPKVMKMOURZ-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C3=C(C=CC(=C3)Cl)N=C(O2)N)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desethyl Etifoxine-d5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

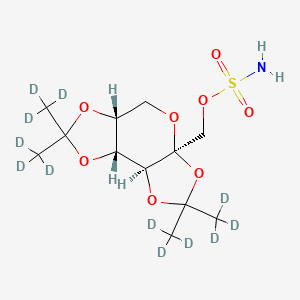

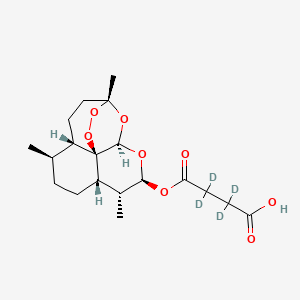

![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

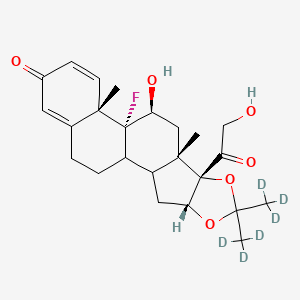

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)